molecular formula C12H13N3O4S B1427131 (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 862822-06-8

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1427131
M. Wt: 295.32 g/mol
InChI Key: GMZUPMHKXNVDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514460B2

Procedure details

6-Nitrobenzothiazol-2-yl tert-butyl carbamate (4.68 g, 15.8 mmol) was dissolved in dimethylformamide (120 mL) and palladium on charcoal (841 mg, 10% Pd, 0.79 mmol Pd) was added. The air was replaced with hydrogen (1 bar) and the mixture was vigorously stirred at 60° C. until completion of the reaction (2 h). The palladium was removed by filtration through a pad of celite and the solution was concentrated to 20 mL. Water (200 mL) was added. After stirring for 1 h, the precipitated 6-aminobenzothiazol-2-yl tert-butyl carbamate was filtered off and washed with water. Additional product was obtained by repeated filtration of the mother liquor. A total of 3.24 g (12.2 mmol, 77%) of a grey solid was obtained. LC/ESI-MS: m/z=266 [M+H]+; m/z=264 [M−H]−; Rt=2.54 min.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
841 mg
Type
catalyst
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]2[CH:14]=[C:15]([N+:18]([O-])=O)[CH:16]=[CH:17][C:11]=2[N:10]=1)=[O:7])([CH3:4])[CH3:3].[H][H]>CN(C)C=O.[Pd]>[CH3:4][C:2]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]2[CH:14]=[C:15]([NH2:18])[CH:16]=[CH:17][C:11]=2[N:10]=1)=[O:7])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
841 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at 60° C. until completion of the reaction (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium was removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to 20 mL
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated 6-aminobenzothiazol-2-yl tert-butyl carbamate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Additional product was obtained
FILTRATION
Type
FILTRATION
Details
filtration of the mother liquor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.2 mmol
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.